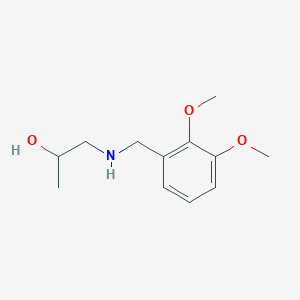![molecular formula C12H19BrCl2N2 B2370312 (S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride CAS No. 1349702-36-8](/img/structure/B2370312.png)
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride, also known as Br-MCH, is a chemical compound that has been widely used in scientific research. It is a selective agonist of the melanin-concentrating hormone receptor 1 (MCHR1) and has been found to have potential therapeutic applications in the treatment of obesity and other metabolic disorders.
Scientific Research Applications
Synthesis and Structural Analysis
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is involved in various synthesis processes. For instance, a Schiff base was prepared using a similar compound, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, through a reflux process with 2-(piperidin-1-yl)ethanamine and 3-bromobenzaldehyde. This synthesis was characterized by various analytical methods like elemental analysis and spectral analysis (Warad et al., 2016).
Amination Reactions
The compound is used in amination reactions. A study on amination of meso-bromophenyl(polyalkyl)porphyrins involving similar compounds demonstrated the use of palladium-catalyzed amination with cyclic secondary amines, including hydroxypiperidines (Artamkina et al., 2008).
Kinetic Studies
Kinetic studies of reactions involving secondary alicyclic amines and similar compounds have been conducted. These studies include the spectrophotometric tracking of reactions and the assessment of pseudo-first-order rate coefficients (Castro et al., 1999).
Crystal Structure Analysis
The crystal structure of related compounds, like (4E)-N-[(2-Bromophenyl)methoxy]-1,3-dimethyl-2,6-diphenylpiperidin-4-imine, has been analyzed. Such studies provide insights into the molecular conformation and intermolecular interactions, essential for understanding the compound's chemical behavior (Ramalingan et al., 2012).
properties
IUPAC Name |
(3S)-N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFNJYETGCLLJ-IDMXKUIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)
![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)
![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)


![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)


![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)
![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)
![N-1,3-benzodioxol-5-yl-1-[(3-chlorobenzyl)oxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2370251.png)